Isobaccharol

Description

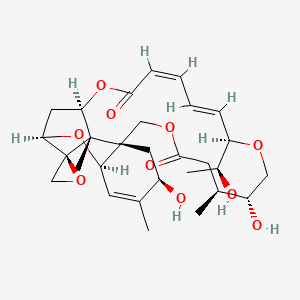

Isobaccharol (C₁₅H₂₆O) is a sesquiterpene alcohol primarily isolated from plant sources such as Baccharis species. Its structure features a bicyclic framework with hydroxyl and isopropyl substituents, contributing to its amphiphilic properties and moderate solubility in polar solvents (logP ≈ 2.8) . This compound exhibits notable anti-inflammatory and antimicrobial activities, with studies showing inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and TNF-α suppression (IC₅₀ = 18 µM) in murine macrophages . Its biosynthesis involves the mevalonate pathway, with germacrene D as a key intermediate .

Properties

CAS No. |

71748-64-6 |

|---|---|

Molecular Formula |

C29H40O10 |

Molecular Weight |

548.6 g/mol |

IUPAC Name |

(1R,3R,6R,8R,13S,14R,17R,18E,20Z,24R,25S,26S)-6,14-dihydroxy-17-[(1S)-1-hydroxyethyl]-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,22-dione |

InChI |

InChI=1S/C29H40O10/c1-16-9-23-28(12-19(16)31)14-36-26(34)10-17(2)20(32)13-35-21(18(3)30)7-5-6-8-25(33)39-22-11-24(38-23)29(15-37-29)27(22,28)4/h5-9,17-24,30-32H,10-15H2,1-4H3/b7-5+,8-6-/t17-,18-,19+,20-,21+,22+,23+,24+,27+,28+,29-/m0/s1 |

InChI Key |

PYYBXMVTBWYBDY-RLRSATNQSA-N |

Isomeric SMILES |

C[C@H]1CC(=O)OC[C@]23C[C@H](C(=C[C@H]2O[C@@H]4C[C@H]([C@]3([C@]45CO5)C)OC(=O)/C=C\C=C\[C@@H](OC[C@@H]1O)[C@H](C)O)C)O |

Canonical SMILES |

CC1CC(=O)OCC23CC(C(=CC2OC4CC(C3(C45CO5)C)OC(=O)C=CC=CC(OCC1O)C(C)O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isobaccharol typically involves multiple steps, including the formation of intermediate compounds. The exact synthetic route can vary, but it generally involves the use of organic solvents and specific reaction conditions to ensure the correct formation of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as chromatography for purification and spectroscopic methods for characterization.

Chemical Reactions Analysis

Types of Reactions: Isobaccharol can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other reactive species.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Isobaccharol has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Isobaccharol involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering cellular processes, and affecting biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues

Isobaccharol belongs to the bisabolane-type sesquiterpenes. Key structural analogues include Bisabolol and Farnesol , which share a hydroxylated bicyclic backbone but differ in substituent positions and stereochemistry (Table 1).

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Water Solubility (mg/L) |

|---|---|---|---|---|

| This compound | C₁₅H₂₆O | 222.37 | 2.8 | 45.2 |

| α-Bisabolol | C₁₅H₂₆O | 222.37 | 3.1 | 32.1 |

| Farnesol | C₁₅H₂₆O | 222.37 | 4.5 | 12.4 |

Key Differences :

- Hydroxyl Group Position : this compound’s hydroxyl group is at C-10, while α-Bisabolol has it at C-5. This positional variance affects hydrogen-bonding capacity and membrane permeability .

- Ring Stereochemistry : Farnesol lacks a cyclic structure, resulting in higher hydrophobicity and reduced bioavailability compared to this compound .

Functional Analogues

This compound’s functional analogues include Caryophyllene oxide and Nerolidol , which share anti-inflammatory and antimicrobial properties but differ in mechanisms (Table 2).

Table 2: Pharmacological Activity Comparison

| Compound | Anti-inflammatory (IC₅₀, TNF-α) | Antimicrobial (MIC, S. aureus) | Cytotoxicity (HeLa cells, IC₅₀) |

|---|---|---|---|

| This compound | 18 µM | 32 µg/mL | >100 µM |

| Caryophyllene oxide | 25 µM | 64 µg/mL | 45 µM |

| Nerolidol | 50 µM | 128 µg/mL | 28 µM |

Mechanistic Insights :

- This compound : Inhibits NF-κB signaling by blocking IκBα phosphorylation, reducing TNF-α and IL-6 production .

- Caryophyllene oxide : Activates TRPA1 channels, inducing calcium influx and suppressing COX-2 expression .

- Nerolidol : Disrupts bacterial cell membranes via lipophilic interactions, showing broader-spectrum activity but higher cytotoxicity .

Metabolic and Pharmacokinetic Profiles

Table 3: Pharmacokinetic Parameters

| Compound | Bioavailability (%) | Half-life (h) | Plasma Protein Binding (%) | Major Metabolic Pathway |

|---|---|---|---|---|

| This compound | 42 | 3.2 | 78 | Glucuronidation |

| α-Bisabolol | 28 | 1.8 | 85 | CYP3A4 oxidation |

| Farnesol | <10 | 0.9 | 92 | β-oxidation |

Key Findings :

- Glucuronidation reduces this compound’s renal toxicity, unlike α-Bisabolol’s CYP-mediated metabolites, which may induce hepatotoxicity at high doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.